Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)-
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Overview
Description
Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This fusion of two bioactive moieties makes it a compound of significant interest in medicinal chemistry due to its potential pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- typically involves the annulation of a pyridine ring to a thiazole core. One common method starts with thiazole or thiazolidine derivatives, followed by pyridine annulation . The reaction conditions often involve the use of hydrazonoyl halides and arylidenemalononitrile in the presence of ethanol and triethylamine .
Industrial Production Methods
Industrial production methods for thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halides or alkyl groups .
Scientific Research Applications
Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent
Industry: It is used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- involves its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways . The compound binds to the kinase domain of PI3K, inhibiting its activity and thereby affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the nitrogen atom in the pyridine ring.
Thiazolo[5,4-d]thiazoles: These compounds have a similar thiazole core but differ in the additional fused ring structure.
Uniqueness
Thiazolo[5,4-b]pyridine,5-(1-piperidinyl)- is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H13N3S |
---|---|
Molecular Weight |
219.31 g/mol |
IUPAC Name |
5-piperidin-1-yl-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C11H13N3S/c1-2-6-14(7-3-1)10-5-4-9-11(13-10)15-8-12-9/h4-5,8H,1-3,6-7H2 |
InChI Key |
HLBCGRWVNFPPQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=C2)N=CS3 |
Origin of Product |
United States |
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